N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a naphthalene sulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core. This can be achieved through the reaction of cyclopropyl hydrazine with a trifluoromethyl ketone under acidic or basic conditions.
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Alkylation: : The pyrazole ring is then alkylated with a suitable ethylating agent to introduce the 2-(ethyl) group. This step may require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole nitrogen.
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Sulfonamide Formation: : The final step involves the reaction of the alkylated pyrazole with naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions such as lithium aluminum hydride.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyrazoles with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and biological activity.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the cyclopropyl group, potentially altering its reactivity and stability.
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide: Substitutes the naphthalene ring with a benzene ring, which may affect its overall molecular interactions and properties.
Uniqueness
The combination of the cyclopropyl, trifluoromethyl, and naphthalene sulfonamide groups in N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide provides a unique structural framework that enhances its binding affinity, stability, and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)18-12-16(14-8-9-14)25(24-18)11-10-23-28(26,27)17-7-3-5-13-4-1-2-6-15(13)17/h1-7,12,14,23H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXJVCSXOLWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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